molecular formula C19H16N4O2 B2886644 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 2034430-48-1

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No. B2886644
CAS RN: 2034430-48-1
M. Wt: 332.363
InChI Key: RFGFBVMATYBUIV-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(9H-xanthen-9-yl)methanone, also known as Triazolylazetidine-Xanthone (TA-X) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Xanthone derivatives, such as the compound , have been shown to counteract oxidative stress via modulation of the Nrf2 pathway in inflamed human macrophages . This suggests potential applications in developing treatments for conditions associated with oxidative stress and inflammation.

Pharmacological Activity Modulation

The structural diversity of xanthone derivatives allows for a wide range of pharmacological activities. The compound’s ability to accommodate various substituents could lead to the development of new medications with targeted actions for diseases like cancer, Alzheimer’s, and diabetes .

Synthetic Methodology Development

The synthesis of xanthone derivatives, including our compound, can be optimized using various catalytic methods and reactions. This not only advances the field of synthetic chemistry but also provides a pathway for the creation of novel xanthone-based drugs .

Biological Activity Screening

Due to the compound’s xanthone core, it can be used in high-throughput screening to identify biological activity against a range of targets. This could accelerate the discovery of lead compounds in drug development .

Structure-Activity Relationship (SAR) Studies

The compound can be utilized in SAR studies to understand the relationship between its structure and biological activity. This information is crucial for designing more effective and safer pharmaceutical agents .

Green Chemistry Applications

The synthesis of xanthone derivatives, including this compound, can be achieved through green chemistry approaches. This aligns with the increasing need for environmentally friendly and sustainable chemical processes .

properties

IUPAC Name

[3-(triazol-1-yl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-19(22-11-13(12-22)23-10-9-20-21-23)18-14-5-1-3-7-16(14)25-17-8-4-2-6-15(17)18/h1-10,13,18H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGFBVMATYBUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(9H-xanthen-9-yl)methanone

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